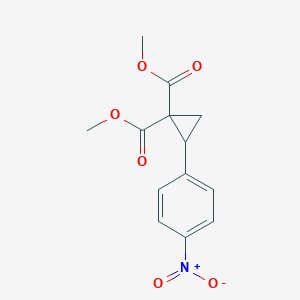
Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate is an organic compound that features a cyclopropane ring substituted with two ester groups and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The resulting cyclopropane-1,1-dicarboxylate can then be esterified and nitrated to introduce the nitrophenyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids or other substituted cyclopropane derivatives.
Scientific Research Applications
Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can engage in electron-withdrawing interactions, while the ester groups can participate in esterification and hydrolysis reactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Dimethyl 1,1-cyclopropanedicarboxylate: Lacks the nitrophenyl group, making it less reactive in certain contexts.
Diethyl 1,1-cyclopropanedicarboxylate: Similar structure but with ethyl esters instead of methyl esters.
Cyclopropane-1,1-dicarboxylic acid: The parent compound without esterification.
Uniqueness: Dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in synthetic applications and potentially more active in biological contexts compared to its simpler analogs.
Properties
CAS No. |
61373-18-0 |
|---|---|
Molecular Formula |
C13H13NO6 |
Molecular Weight |
279.24 g/mol |
IUPAC Name |
dimethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H13NO6/c1-19-11(15)13(12(16)20-2)7-10(13)8-3-5-9(6-4-8)14(17)18/h3-6,10H,7H2,1-2H3 |
InChI Key |
AICUTLKAZCTPTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















